Rolitetracycline

Übersicht

Beschreibung

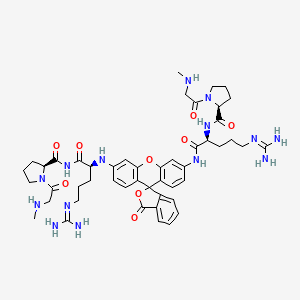

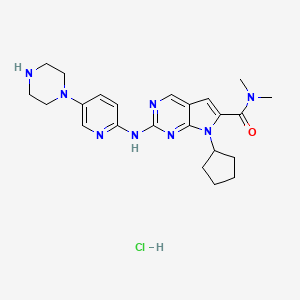

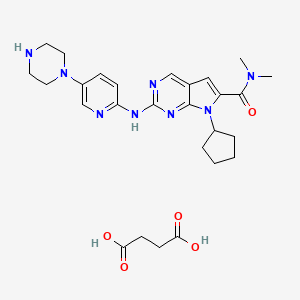

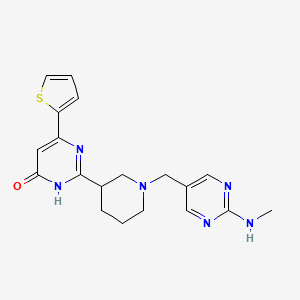

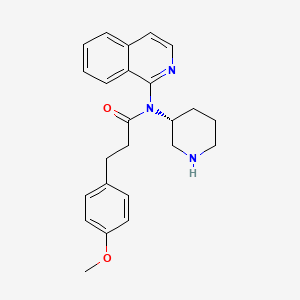

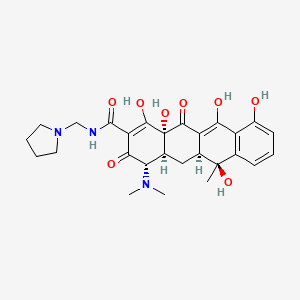

Rolitetracycline is a tetracycline antibiotic . It is a N-Mannich base prodrug prepared from tetracycline by condensation with pyrrolidine and formaldehyde . It is used as an antibacterial drug, a protein synthesis inhibitor, an antiprotozoal drug, and a prodrug . It is a broad-spectrum antibiotic used in cases needing high concentrations or when oral administration is impractical .

Synthesis Analysis

Rolitetracycline is generally prepared by a Mannich reaction from tetracycline, formaldehyde or polymer thereof, and pyrrolidine . An improved process results in better yields, reduces water formation during synthesis, avoids the caustic action of pyrrolidine on tetracycline, and bypasses an intermediate which discolors easily and transmits color to the final product . This reaction is effected using methylene-bis-pyrrolidine .Molecular Structure Analysis

The molecular formula of Rolitetracycline is C27H33N3O8 . Its average mass is 527.566 Da and its monoisotopic mass is 527.226746 Da .Chemical Reactions Analysis

Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis .Physical And Chemical Properties Analysis

The molecular formula of Rolitetracycline is C27H33N3O8 . Its average mass is 527.5662 and its monoisotopic mass is 527.226765047 .Wissenschaftliche Forschungsanwendungen

Rolitetracycline is a broad-spectrum tetracycline antibiotic . It is used in cases needing high concentrations or when oral administration is impractical . Here are some of its applications:

-

Infectious Diseases

- Rolitetracycline, like other tetracyclines, is effective against a wide range of infections including plague, cholera, typhoid, syphilis, Legionnaire’s disease, and anthrax . It can also be used to treat malaria, Lyme disease, tuberculosis, Rocky Mountain spotted fever, and leprosy .

- The method of application usually involves oral administration, although it can be administered in other ways when high concentrations are needed .

- The outcomes of using Rolitetracycline in treating these diseases have generally been positive, given its broad-spectrum antibiotic properties .

-

Environmental Science

- Rolitetracycline is among the most common antibiotic residues found in nature . It poses a serious environmental risk due to the lack of advanced treatment techniques in wastewater treatment plants (WWTPs) to remove residual Rolitetracycline from domestic and hospital wastewater .

- Various advanced treatment techniques for Rolitetracycline removal have been studied, including advanced oxidation processes (photolysis, ozonation, and catalytic/UV light-based degradation), membrane filtration, reverse osmosis, and adsorption techniques .

- The results of these studies indicate that adsorption and integrated oxidation treatment techniques are the most widely accepted methods for Rolitetracycline removal due to their lower cost, reusability, and non-toxic nature .

-

Veterinary Medicine

- Rolitetracycline is used in veterinary medicine to treat bacterial infections in animals . It’s effective against a variety of infections, including those caused by gram-positive and gram-negative bacteria .

- The method of application usually involves oral administration, although it can be administered in other ways when high concentrations are needed .

- The outcomes of using Rolitetracycline in treating these infections have generally been positive, given its broad-spectrum antibiotic properties .

-

Research Tool

- Rolitetracycline can be used as a research tool in molecular biology studies . For example, it’s used to study the mechanism of action of tetracycline antibiotics and the development of antibiotic resistance .

- In these studies, Rolitetracycline is typically used in in vitro experiments involving bacterial cultures .

-

Dental Medicine

- Rolitetracycline can be used in dental medicine to treat periodontal diseases . It’s effective against the bacteria that cause gum infections .

- The method of application usually involves topical administration or as an adjunct to scaling and root planing .

- The outcomes of using Rolitetracycline in treating these diseases have generally been positive, given its antibiotic properties .

-

Dermatology

- Rolitetracycline is used in dermatology to treat acne and rosacea . It’s effective against the bacteria that cause these skin conditions .

- The method of application usually involves oral administration, although it can be administered topically for localized treatment .

- The outcomes of using Rolitetracycline in treating these conditions have generally been positive, given its antibiotic properties .

-

Ophthalmology

- Rolitetracycline can be used in ophthalmology to treat bacterial infections of the eye . It’s effective against a variety of ocular pathogens .

- The method of application usually involves topical administration in the form of eye drops .

- The outcomes of using Rolitetracycline in treating these infections have generally been positive, given its antibiotic properties .

-

Oncology

- Rolitetracycline has been studied for its potential use in cancer treatment . Some research suggests that tetracyclines may have anti-cancer properties .

- The method of application usually involves oral administration, although it can be administered in other ways when high concentrations are needed .

- The outcomes of these studies are still preliminary and more research is needed to confirm the potential anti-cancer properties of Rolitetracycline .

-

Pharmacology Research

-

Microbiology

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. They should avoid contacting with skin and eye. Personal protective equipment should be used. Chemical impermeable gloves should be worn. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQRPFTXKQQLJF-IAHYZSEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20685-78-3 (mononitrate), 7681-32-5 (nitrate) | |

| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023568 | |

| Record name | Rolitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic used especially for parenteral administration in cases requiring high concentrations or when oral administration is impractical. Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis. | |

| Record name | Rolitetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Rolitetracycline | |

CAS RN |

751-97-3 | |

| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolitetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROLITETRACYCLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rolitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rolitetracycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLITETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH9IW85221 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.